REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[O:11]=[C:12]1[C:20]2[S:19][C:18]([NH:21][C:22](=[O:24])[CH3:23])=[N:17][C:16]=2[CH2:15][CH2:14][CH2:13]1.[CH:25](OC)=[O:26].Cl>C1COCC1>[CH:25]([CH:13]1[CH2:14][CH2:15][C:16]2[N:17]=[C:18]([NH:21][C:22](=[O:24])[CH3:23])[S:19][C:20]=2[C:12]1=[O:11])=[O:26] |f:0.1|
|
Name
|
|
Quantity
|
27.7 mL
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Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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O=C1CCCC=2N=C(SC21)NC(C)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.308 mL
|
Type
|
reactant
|
Smiles
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C(=O)OC
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Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The RM was then stirred at −78° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The RM was then warmed slowly to rt
|
Type
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STIRRING
|
Details
|
was then stirred 18 h at rt
|
Duration
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18 h
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1C(C2=C(N=C(S2)NC(C)=O)CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |